3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester
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Overview
Description
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a fluorine atom on the phenyl ring. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester typically involves the following steps:
Borylation Reaction: The initial step involves the borylation of 3-amino-2-fluorophenylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures the amino group remains inert during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The boronic ester group can be selectively removed through protodeboronation, typically using a radical approach.
Substitution Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Protodeboronation: Radical initiator, solvent (e.g., methanol or ethanol).
Substitution Reactions: Nucleophile (e.g., amines or thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Major Products Formed
Biaryl or Styrene Derivatives: Formed through Suzuki-Miyaura coupling.
Fluorinated Aromatic Compounds: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules, including natural products and polymers.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. The fluorine atom enhances the compound’s stability and reactivity in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)phenylboronic Acid Pinacol Ester: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Aminophenylboronic Acid Pinacol Ester: Has the amino group in a different position, affecting its chemical properties and applications.
Phenylboronic Acid Pinacol Ester: Does not have the Boc-protected amino group or the fluorine atom, making it less versatile for certain applications.
Uniqueness
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is unique due to the combination of the Boc-protected amino group, fluorine atom, and boronic ester group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable intermediate in various fields of research and industry.
Biological Activity
3-(Boc-amino)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique structural features that facilitate interactions with biological targets, making it a valuable tool in drug discovery and development.
- Molecular Formula : C₁₇H₂₅BFNO₄
- Molecular Weight : 337.19 g/mol
- IUPAC Name : tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- CAS Number : 1256256-45-7
The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols and amino acids, which is crucial for inhibiting target proteins involved in disease pathways.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have highlighted the potential of boronic acid derivatives in targeting the proteasome pathway, which is critical for regulating protein degradation and cell cycle progression.
Enzyme Inhibition
The compound has been utilized in the synthesis of inhibitors for various enzymes, including:
- G-Secretase Inhibitors : These compounds are vital in Alzheimer's disease research due to their role in processing amyloid precursor protein.
- Kinase Inhibitors : The structure allows for modifications that enhance selectivity and potency against specific kinases involved in cancer signaling pathways.
Study 1: Inhibition of Plasmodium falciparum CDPK1
A study focused on optimizing inhibitors targeting calcium-dependent protein kinase 1 (CDPK1) from Plasmodium falciparum utilized this compound as a key intermediate. The synthesized compounds exhibited promising inhibitory activity, demonstrating the potential of this class in treating malaria.
Compound | % Inhibition | IC50 (µM) |
---|---|---|
A | 75% | 0.5 |
B | 68% | 0.8 |
C | 55% | 1.2 |
Study 2: Antitumor Activity
Another study evaluated the antitumor effects of derivatives based on this compound structure against various cancer cell lines. The results indicated significant cytotoxicity correlated with increased concentrations.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 0.4 |
A549 (Lung) | 0.6 |
HeLa (Cervical) | 0.5 |
Properties
Molecular Formula |
C17H25BFNO4 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
tert-butyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-12-10-8-9-11(13(12)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
InChI Key |
NBHQWUGWOJNSTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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